9-Nitro Minocycline Sulfate Salt
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Overview
Description
The compound 9-Nitro Minocycline Sulfate Salt is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as dimethylamino, hydroxy, nitro, and carboxamide groups. The presence of these groups makes the compound highly reactive and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Nitro Minocycline Sulfate Salt involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetracene core, followed by the introduction of the nitro, hydroxy, and dimethylamino groups through various substitution and addition reactions. The final step involves the formation of the carboxamide group and the addition of sulfuric acid to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous purification steps such as crystallization, distillation, and chromatography to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its reactive functional groups.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar functional groups but a simpler structure.
Bi2S3–PPy Composite: A composite material with unique electronic properties.
Uniqueness
The uniqueness of 9-Nitro Minocycline Sulfate Salt lies in its complex structure and the presence of multiple reactive functional groups, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O9.H2O4S/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33);(H2,1,2,3,4)/t8-,10-,16-,23-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDKIJXISVHOPC-KBTHSJHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153621-80-8 |
Source
|
Record name | 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-9-nitro-1,11-dioxo-, (4S,4aS,5aR,12aS)-, sulfate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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